N'-(3-Pyridinylmethylene)isonicotinohydrazide
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Overview
Description
N’-(3-Pyridinylmethylene)isonicotinohydrazide is a chemical compound with the molecular formula C12H10N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(3-Pyridinylmethylene)isonicotinohydrazide can be synthesized through the reaction of isoniazid with 3-pyridinecarboxaldehyde in an ethanol/water mixture. The reaction typically involves dissolving isoniazid in water and adding a solution of 3-pyridinecarboxaldehyde in ethanol. The mixture is then stirred at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for N’-(3-Pyridinylmethylene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Pyridinylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(3-Pyridinylmethylene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(3-Pyridinylmethylene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimicrobial activity, the compound inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis, leading to cell death . For its anticancer activity, it induces apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Isonicotinoyl hydrazone derivatives: These compounds share a similar structure and have comparable biological activities.
Pyridinecarboxaldehyde derivatives: These compounds also exhibit antimicrobial and anticancer properties.
Uniqueness
N’-(3-Pyridinylmethylene)isonicotinohydrazide is unique due to its dual activity against both tuberculosis and cancer. Its ability to form stable metal complexes also sets it apart from other similar compounds .
Properties
CAS No. |
15017-31-9 |
---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-3-6-13-7-4-11)16-15-9-10-2-1-5-14-8-10/h1-9H,(H,16,17)/b15-9+ |
InChI Key |
DERMXJNBYDETST-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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